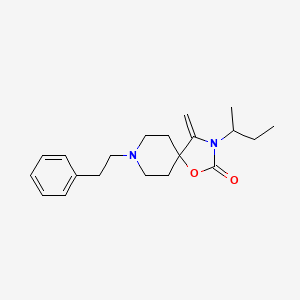
Calcium 3-aurothio-2-propanol-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 3-aurothio-2-propanol-1-sulfonate: is a chemical compound with the molecular formula C₆H₁₂Au₂CaO₈S₄ and a molecular weight of 774.43 . It is a pale yellow powder that is soluble in water but practically insoluble in organic solvents . This compound is known for its antiarthritic properties and is marketed under various trade names such as Chrisanol, Chrysanol, and Krizanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium 3-aurothio-2-propanol-1-sulfonate is prepared by treating sodium thiopropanolsulfonate with gold chloride in the presence of sulfur dioxide. The sodium salt is then converted to the calcium salt using calcium chloride . The reaction can be summarized as follows:
- Sodium thiopropanolsulfonate + Gold chloride + SO₂ → Sodium 3-aurothio-2-propanol-1-sulfonate
- Sodium 3-aurothio-2-propanol-1-sulfonate + Calcium chloride → this compound
Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions with controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Calcium 3-aurothio-2-propanol-1-sulfonate undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form different oxidation states of gold.
- Reduction: It can be reduced to form gold nanoparticles.
- Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
- Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed:
- Oxidation: Gold oxides and other gold-containing compounds.
- Reduction: Gold nanoparticles.
- Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Calcium 3-aurothio-2-propanol-1-sulfonate is used in the synthesis of gold nanoparticles, which have applications in catalysis and material science .
Biology: The compound is studied for its potential use in biological imaging and diagnostics due to its unique optical properties .
Medicine: It is used as an antiarthritic agent and has shown promise in the treatment of rheumatoid arthritis .
Industry: The compound is used in the electronics industry for the production of conductive materials and in the pharmaceutical industry for drug formulation .
Mechanism of Action
The mechanism of action of calcium 3-aurothio-2-propanol-1-sulfonate involves its interaction with biological molecules. The compound targets specific enzymes and proteins involved in inflammatory pathways, thereby reducing inflammation and pain in conditions like arthritis . The gold ions in the compound play a crucial role in its therapeutic effects by modulating immune responses and inhibiting the activity of pro-inflammatory cytokines .
Comparison with Similar Compounds
- Sodium aurothiomalate
- Auranofin
- Gold sodium thiomalate
Comparison: Calcium 3-aurothio-2-propanol-1-sulfonate is unique due to its calcium content, which enhances its solubility and bioavailability compared to other gold-containing compounds . Additionally, its specific molecular structure allows for targeted interactions with biological molecules, making it more effective in certain therapeutic applications .
Properties
CAS No. |
5743-29-3 |
|---|---|
Molecular Formula |
C6H12Au2CaO8S4 |
Molecular Weight |
774.4 g/mol |
IUPAC Name |
calcium;gold(1+);2-hydroxy-3-sulfidopropane-1-sulfonate |
InChI |
InChI=1S/2C3H8O4S2.2Au.Ca/c2*4-3(1-8)2-9(5,6)7;;;/h2*3-4,8H,1-2H2,(H,5,6,7);;;/q;;2*+1;+2/p-4 |
InChI Key |
NODDIZKVEMHZOL-UHFFFAOYSA-J |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])O)[S-].C(C(CS(=O)(=O)[O-])O)[S-].[Ca+2].[Au+].[Au+] |
Related CAS |
27279-43-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


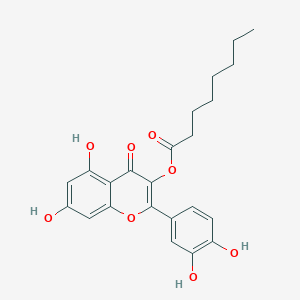
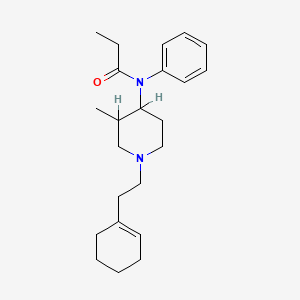

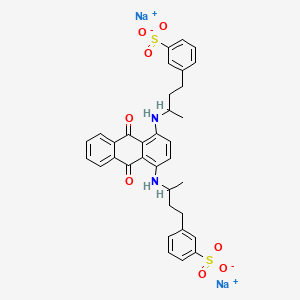
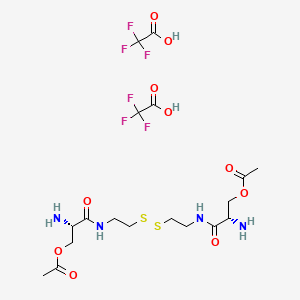
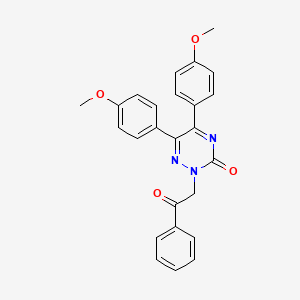
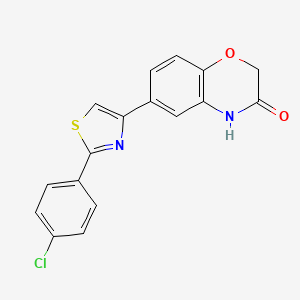

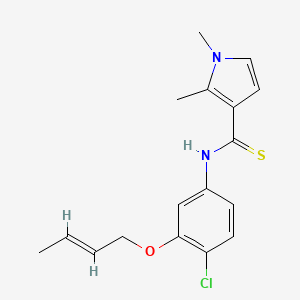
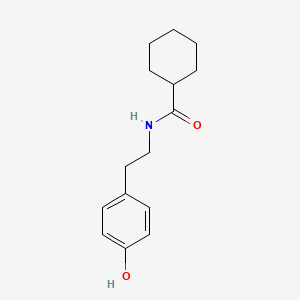
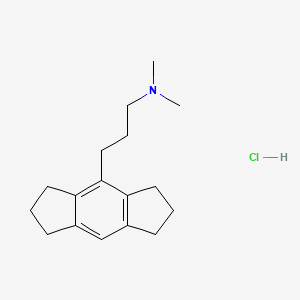
![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)

